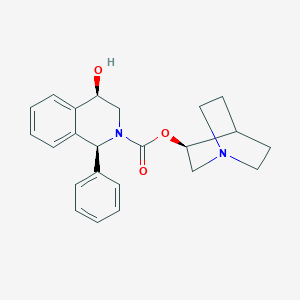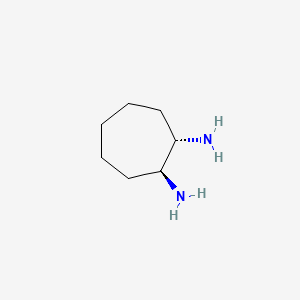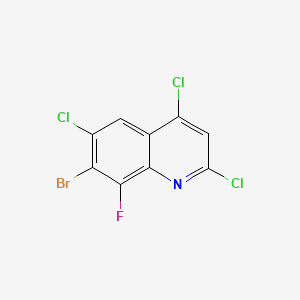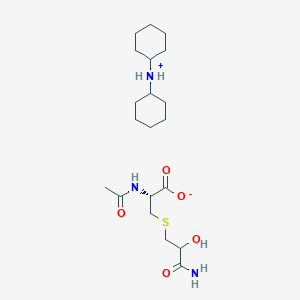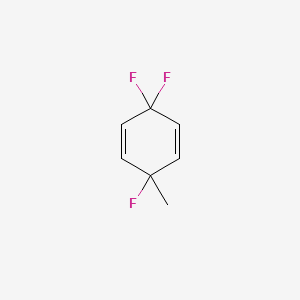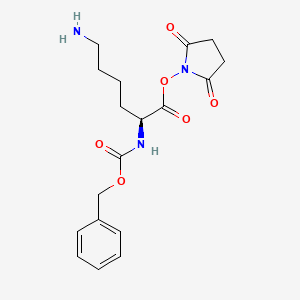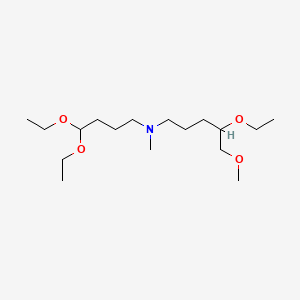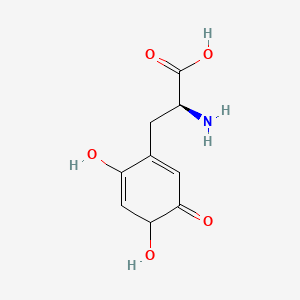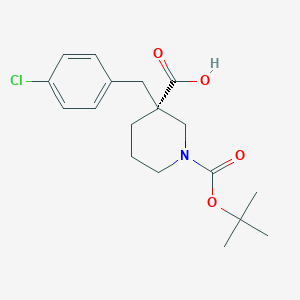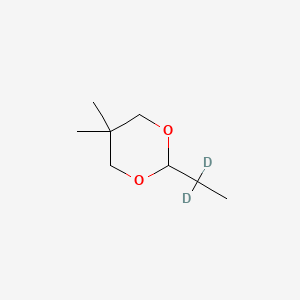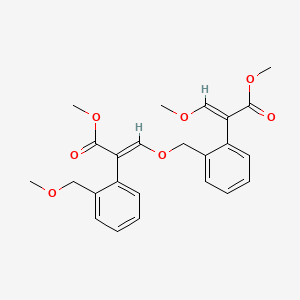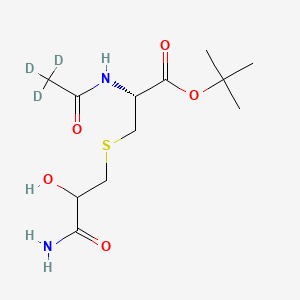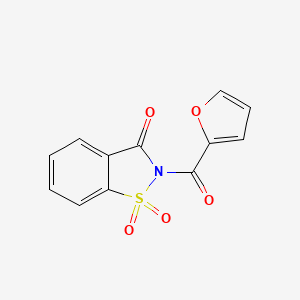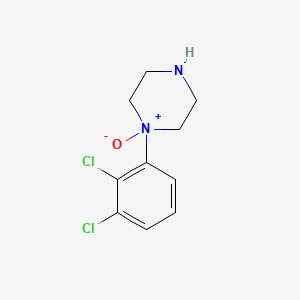
1-(2,3-Dichlorophenyl)piperazine 1-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorophenyl)piperazine 1-Oxide is a chemical compound belonging to the phenylpiperazine family. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dichlorophenyl group and an oxide functional group. It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dichlorophenyl)piperazine 1-Oxide can be synthesized through several methods. One common approach involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under controlled conditions. The reaction typically occurs at temperatures ranging from 90°C to 220°C, with the use of protonic solvents for after-treatment . Another method involves the reaction of diethanolamine with hydrogen bromide, followed by the addition of 2,3-dichloroaniline and subsequent hydrolysis .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) ensures that the product meets the required purity standards, often exceeding 99.5% . The reaction conditions are carefully controlled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dichlorophenyl)piperazine 1-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order oxides, while substitution can introduce new functional groups to the phenyl ring.
Scientific Research Applications
1-(2,3-Dichlorophenyl)piperazine 1-Oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide involves its interaction with specific molecular targets. It has been shown to act as a partial agonist of dopamine D2 and D3 receptors . This interaction modulates neurotransmitter activity, which is crucial for its therapeutic effects in psychiatric medications. The compound’s structure allows it to bind to these receptors and influence their signaling pathways.
Comparison with Similar Compounds
2,3-Dichlorophenylpiperazine (2,3-DCPP): A close analogue that also acts on dopamine receptors.
3-Chlorophenylpiperazine (mCPP): Known for its serotonin receptor agonist activity.
Aripiprazole: A drug synthesized using 1-(2,3-Dichlorophenyl)piperazine 1-Oxide as an intermediate.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the oxide functional group. This structure imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
Molecular Formula |
C10H12Cl2N2O |
|---|---|
Molecular Weight |
247.12 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium |
InChI |
InChI=1S/C10H12Cl2N2O/c11-8-2-1-3-9(10(8)12)14(15)6-4-13-5-7-14/h1-3,13H,4-7H2 |
InChI Key |
SNXXLUFOGLVZGD-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CCN1)(C2=C(C(=CC=C2)Cl)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


